[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-Hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate
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Overview
Description
Cimiracemoside D is a natural product belonging to the class of triterpene glycosidesThis compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antitumor, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cimiracemoside D is typically obtained through extraction from plant sources rather than synthetic routes. The extraction process involves several steps:
Extraction: The rhizomes of Cimicifuga foetida are dried and ground into a fine powder. This powder is then subjected to solvent extraction using methanol or ethanol.
Separation and Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography, to isolate and purify Cimiracemoside D.
Crystallization: The purified compound is crystallized to obtain Cimiracemoside D in its solid form
Industrial Production Methods
Industrial production of Cimiracemoside D follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cimiracemoside D undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in Cimiracemoside D can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols.
Substitution: The glycosidic bonds in Cimiracemoside D can undergo substitution reactions to form different glycosides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cimiracemoside D, each with potentially different biological activities.
Scientific Research Applications
Cimiracemoside D has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpene glycosides and their chemical properties.
Biology: Cimiracemoside D is studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases, cancer, and immune disorders.
Industry: Cimiracemoside D is used in the development of herbal supplements and natural health products .
Mechanism of Action
Cimiracemoside D exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2.
Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Antitumor: Cimiracemoside D induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Immunomodulatory: It modulates the activity of immune cells, enhancing the body’s defense mechanisms
Comparison with Similar Compounds
Cimiracemoside D is unique among triterpene glycosides due to its specific structure and biological activities. Similar compounds include:
Cimiaceroside C: Another triterpene glycoside from Cimicifuga foetida with similar but distinct biological activities.
Cimifosides A-D: A group of triterpene glycosides with varying glycosidic linkages and biological properties.
Cimidahurine: A related compound with different structural features and biological effects
Cimiracemoside D stands out due to its potent anti-inflammatory and antitumor activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
290821-39-5 |
---|---|
Molecular Formula |
C37H58O11 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate |
InChI |
InChI=1S/C37H58O11/c1-17-13-20-28(32(5,6)43)48-37(47-20)27(17)34(8)24(45-18(2)38)14-36-16-35(36)12-11-23(46-29-26(41)25(40)19(39)15-44-29)31(3,4)21(35)9-10-22(36)33(34,7)30(37)42/h17,19-30,39-43H,9-16H2,1-8H3/t17-,19+,20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
InChI Key |
HZIBYJCDCHVSPK-RKUDFBBFSA-N |
SMILES |
CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O |
Canonical SMILES |
CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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